molecular formula C8H3F3N2O2 B1590880 4-Nitro-3-(trifluoromethyl)benzonitrile CAS No. 320-36-5

4-Nitro-3-(trifluoromethyl)benzonitrile

Cat. No. B1590880
CAS RN: 320-36-5
M. Wt: 216.12 g/mol
InChI Key: AVSDRULQBQMLES-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzonitrile is an organic compound with the linear formula O2NC6H3(CF3)CN . It has a molecular weight of 216.12 . It is a solid substance with a melting point of 84-86 °C .


Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)benzonitrile can be represented by the SMILES string [O-]N+c1ccc(cc1C(F)(F)F)C#N . The InChI representation is 1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H .


Physical And Chemical Properties Analysis

4-Nitro-3-(trifluoromethyl)benzonitrile is a solid substance with a melting point of 84-86 °C . It has a molecular weight of 216.12 . The compound’s linear formula is O2NC6H3(CF3)CN .

Scientific Research Applications

High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile has been explored as a novel electrolyte additive for high voltage lithium ion batteries. It significantly improves the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode. This compound forms a low-impedance protective film on the cathode, enhancing battery performance and preventing degradation of the electrolyte material (Huang et al., 2014).

Corrosion Inhibition

Certain benzonitrile derivatives, such as 4-(isopentylamino)-3-nitrobenzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid medium. These compounds, including those related to 4-Nitro-3-(trifluoromethyl)benzonitrile, show excellent inhibition performance, acting as mixed-type inhibitors and forming protective layers on metal surfaces (Chaouiki et al., 2018).

Chemical Synthesis and Drug Development

4-Nitro-3-(trifluoromethyl)benzonitrile and its derivatives are used in the synthesis of various chemical compounds. For instance, they play a role in the synthesis of androgen receptor antagonists, which have applications in medical research and drug development (Li Zhi-yu, 2012).

Safety And Hazards

4-Nitro-3-(trifluoromethyl)benzonitrile is classified as an eye irritant, skin irritant, and can cause specific target organ toxicity (respiratory system) upon single exposure . The compound has a flash point of 113 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDRULQBQMLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559935
Record name 4-Nitro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)benzonitrile

CAS RN

320-36-5
Record name 4-Nitro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-(trifluoromethyl) benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YJ Kim, M Seo, SY Kim - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
Well‐defined trifluoromethylated poly(phenylene oxide)s were synthesized via nucleophilic aromatic substitution (S N Ar) reaction by a chain‐growth polymerization manner. …
Number of citations: 25 onlinelibrary.wiley.com
A Parthiban - Synthesis and Applications of Copolymers, 2014 - books.google.com
Polymers have been an inherent part of human life for well over half a century at present. In spite of the comparably poor mechanical properties of polymers with that of metals, polymers …
Number of citations: 2 books.google.com
A Parthiban - Synthesis and Applications of Copolymers, 2014 - books.google.com
Polymers have been an inherent part of human life for well over half a century at present. In spite of the comparably poor mechanical properties of polymers with that of metals, polymers …
Number of citations: 0 books.google.com
KW Wurm, FM Bartz, L Schulig, A Bodtke… - …, 2022 - Wiley Online Library
The K V 7 potassium channel openers flupirtine and retigabine have been valuable options in the therapy of pain and epilepsy. However, as a result of adverse reactions, both drugs …
T Yokozawa, Y Ohta - Chemical Communications, 2013 - pubs.rsc.org
Conventional condensation polymerization proceeds in a step-growth polymerization manner, in which the generated polymers possess a broad molecular weight distribution, and …
Number of citations: 76 pubs.rsc.org
Y Ohta, T Yokozawa - … Macromolecular Structures: 60 Years after the …, 2013 - Springer
Typical condensation polymerization is classified as a step-growth polymerization, in which the molecular weight of polymer obtained is difficult to control and the molecular weight …
Number of citations: 11 link.springer.com

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